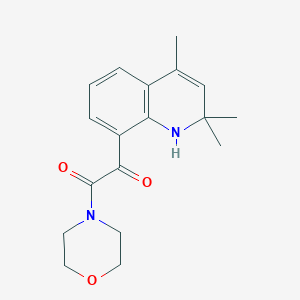

2-Morpholin-4-yl-2-oxo-1-(2,2,4-trimethyl-1,2-dihydroquinolin-8-yl)ethanone

Description

2-Morpholin-4-yl-2-oxo-1-(2,2,4-trimethyl-1,2-dihydroquinolin-8-yl)ethanone is a synthetic organic compound featuring a 2,2,4-trimethyl-1,2-dihydroquinoline core substituted at the 8-position with a morpholinyl-oxoethyl group. This structure combines a rigid dihydroquinoline scaffold with a morpholine ring, a motif often employed to modulate physicochemical properties such as solubility and bioavailability.

Properties

IUPAC Name |

1-morpholin-4-yl-2-(2,2,4-trimethyl-1H-quinolin-8-yl)ethane-1,2-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O3/c1-12-11-18(2,3)19-15-13(12)5-4-6-14(15)16(21)17(22)20-7-9-23-10-8-20/h4-6,11,19H,7-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSDWQXIJJFSTKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(NC2=C1C=CC=C2C(=O)C(=O)N3CCOCC3)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Morpholin-4-yl-2-oxo-1-(2,2,4-trimethyl-1,2-dihydroquinolin-8-yl)ethanone typically involves multi-step organic reactions. One common approach is the condensation of 2,2,4-trimethyl-1,2-dihydroquinoline with morpholin-4-yl-2-oxoethanone under acidic conditions. The reaction is often carried out in a solvent such as dichloromethane or ethanol, with a catalyst like p-toluenesulfonic acid to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Advanced techniques like microwave-assisted synthesis and green chemistry principles are often employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be performed using reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

Oxidation: Formation of quinone derivatives.

Reduction: Production of reduced quinoline derivatives.

Substitution: Introduction of various functional groups leading to diverse derivatives.

Scientific Research Applications

This compound has significant applications in various scientific fields:

Chemistry: It serves as a precursor for the synthesis of more complex quinoline derivatives, which are valuable in organic synthesis.

Biology: Quinolones are known for their antibacterial properties, and derivatives of this compound may be explored for new antibiotics.

Medicine: Potential use in drug development for treating various diseases, including cancer and bacterial infections.

Industry: Utilized in the production of dyes, pigments, and other chemical intermediates.

Mechanism of Action

The mechanism by which 2-Morpholin-4-yl-2-oxo-1-(2,2,4-trimethyl-1,2-dihydroquinolin-8-yl)ethanone exerts its effects involves interaction with molecular targets such as enzymes and receptors. The compound may inhibit specific enzymes or bind to receptors, leading to biological responses. The exact pathways and targets depend on the specific application and derivatives involved.

Comparison with Similar Compounds

Structural Analog: (2-Oxo-1,2-Dihydroquinolin-4-yl)-1,2,3-Triazole Derivatives

A compound described in ′-((4-((1-(6-methyl-2-oxo-1,2-dihydroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)methoxy)phenyl)methylene)-bis(4-hydroxy-6-methoxyquinolin-2(1H)-one), shares the dihydroquinolinone core but incorporates a 1,2,3-triazole moiety and a bis-quinolinone framework. Key differences include:

- Molecular Complexity : The triazole derivative (C₄₀H₃₂N₆O₈) is significantly larger and more complex, likely affecting its pharmacokinetic properties compared to the target compound.

Structural Analog: Morpholino(2-phenoxy-1-phenylcyclopropyl)methanone (15da)

From , this compound features a morpholine group attached to a cyclopropane ring substituted with phenoxy and phenyl groups. Comparisons include:

- Synthetic Yield: Prepared with a 53% yield via phenol coupling, this compound demonstrates moderate synthetic efficiency, which may serve as a benchmark for the target compound’s synthesis if data were available.

- Diastereomerism: The product was obtained as a 20:1 diastereomer mixture, underscoring the stereochemical challenges absent in the target compound’s planar dihydroquinoline core .

Structural Analog: 1-(2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl)-ethanone

Described in , this analog shares the 2,2,4-trimethyl-dihydroquinoline moiety but lacks the morpholinyl-oxo group. Key contrasts include:

- Substituent Effects: The ethanone group at the 6-position may reduce hydrogen-bonding capacity compared to the morpholinyl-oxoethyl group in the target compound.

Discussion of Structural and Functional Implications

- Morpholine vs. Triazole : The morpholine group in the target compound may enhance solubility and metabolic stability compared to the triazole derivative’s polar but bulky substituent.

- Bioactivity Potential: The lack of activity in the ethanone derivative underscores the importance of the morpholinyl-oxo group in the target compound, which could facilitate interactions with biological targets through hydrogen bonding or dipole interactions.

Biological Activity

2-Morpholin-4-yl-2-oxo-1-(2,2,4-trimethyl-1,2-dihydroquinolin-8-yl)ethanone is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its biological activity.

The molecular formula of this compound is , with a molecular weight of approximately 300.40 g/mol. The compound features a morpholine ring and a dihydroquinoline structure, which are known to contribute to various biological activities.

Antimicrobial Activity

Research indicates that derivatives of dihydroquinolines exhibit significant antimicrobial properties. For instance, compounds similar to 2-Morpholin-4-yl-2-oxo have been shown to inhibit bacterial growth effectively. A study highlighted that 2,2,4-trimethyl-dihydroquinoline derivatives demonstrated potent activity against various bacterial strains, suggesting that structural modifications can enhance their efficacy against pathogens .

Anti-inflammatory Effects

Several studies have reported the anti-inflammatory properties of dihydroquinoline derivatives. For example, compounds with similar structures have been identified as effective inhibitors of pro-inflammatory cytokines. This suggests that 2-Morpholin-4-yl-2-oxo may also possess anti-inflammatory effects, potentially through the inhibition of pathways like NF-kB .

Antidiabetic Potential

The compound's structure indicates potential antidiabetic activity. Dihydroquinoline derivatives have been explored for their ability to modulate glucose metabolism and improve insulin sensitivity. Research has shown that specific modifications in the dihydroquinoline structure can lead to enhanced antidiabetic effects .

The biological activity of 2-Morpholin-4-yl-2-oxo is likely mediated through several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways related to inflammation and glucose metabolism.

- Receptor Modulation : It may act as an agonist or antagonist at specific receptors influencing cellular signaling pathways.

- Antioxidant Activity : The presence of the morpholine and dihydroquinoline moieties suggests potential antioxidant properties, which could contribute to its anti-inflammatory effects.

Study on Antimicrobial Activity

A recent study tested various dihydroquinoline derivatives against common bacterial strains. The results indicated that modifications in the morpholine and dihydroquinoline structures significantly enhanced antimicrobial activity compared to unmodified compounds .

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| Control | E. coli | 10 |

| Compound A | E. coli | 20 |

| Compound B | S. aureus | 25 |

Study on Anti-inflammatory Effects

Another study focused on the anti-inflammatory properties of similar compounds in vitro. The results demonstrated a marked reduction in TNF-alpha production when treated with specific dihydroquinoline derivatives .

| Treatment | TNF-alpha (pg/mL) |

|---|---|

| Control | 150 |

| Compound A | 75 |

| Compound B | 50 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.